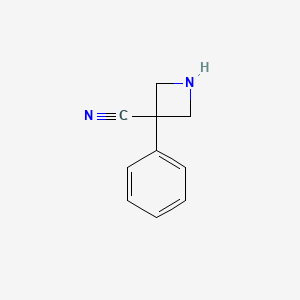

3-Phenylazetidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDGDXRNTOXTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyleneimine under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C to 50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the azetidine ring, leading to the formation of substituted azetidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of azetidine oxides.

Reduction: Formation of azetidine amines.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry: 3-Phenylazetidine-3-carbonitrile is used as a building block in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The nitrile group and the azetidine ring play crucial roles in binding to the active sites of target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

3-Methyl-3-phenylazetidine

- Structure : Azetidine ring with 3-methyl and 3-phenyl substituents.

- Key Differences : Replacing the methyl group in 3-methyl-3-phenylazetidine with a carbonitrile increases polarity and introduces an electron-withdrawing effect. This enhances the compound’s susceptibility to nucleophilic attack and may elevate its melting point compared to alkyl-substituted analogs .

1-Benzhydrylazetidine-3-carbonitrile

- Structure : Azetidine with a benzhydryl (diphenylmethyl) group and carbonitrile at the 3-position.

- Key Differences : The bulky benzhydryl group introduces steric hindrance, reducing reactivity compared to 3-phenylazetidine-3-carbonitrile. It also increases lipophilicity, which could influence pharmacokinetic properties in drug design .

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile

- Structure: Pyridine ring with amino, phenyl, and carbonitrile groups.

- Key Differences : The aromatic pyridine ring is planar and stable, contrasting with the strained azetidine. The nitrile group in pyridine derivatives participates in conjugation, altering electronic properties and reactivity toward electrophilic substitution .

Physical Properties

| Compound | Ring Type | Substituents | Notable Properties |

|---|---|---|---|

| This compound | Azetidine | Phenyl, Carbonitrile | High polarity due to nitrile; strained ring |

| 3-Methyl-3-phenylazetidine | Azetidine | Phenyl, Methyl | Lower polarity; higher lipophilicity |

| 1-Benzhydrylazetidine-3-carbonitrile | Azetidine | Benzhydryl, Carbonitrile | Steric hindrance; low reactivity |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | Pyridine | Amino, Phenyl, Carbonitrile | Aromatic stability; conjugation effects |

Research Findings and Spectral Data

- Infrared Spectroscopy : The nitrile group in carbonitrile derivatives typically shows a strong IR absorption near 2200–2250 cm⁻¹, as seen in thiazolo-pyrimidine carbonitriles .

- NMR Spectroscopy : Azetidine ring protons in this compound are expected to resonate in the δ 2.0–4.0 ppm range (similar to 3-methyl-3-phenylazetidine), while aromatic protons from the phenyl group appear near δ 7.0–8.0 ppm .

Biological Activity

3-Phenylazetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a cyclic structure with a phenyl group and a cyano group attached to an azetidine ring. This configuration may contribute to its biological activity by influencing interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-phenylazetidine demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance the interaction with bacterial cell walls, leading to increased antibacterial activity.

Table 1: Antimicrobial Efficacy of Azetidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

The above data suggests that this compound has promising antibacterial properties, comparable to other known antimicrobial agents .

Antiviral Activity

In the context of antiviral research, compounds similar to 3-phenylazetidine have shown potential against viral pathogens. A study highlighted the efficacy of azetidine derivatives in inhibiting viral replication in vitro, particularly against RNA viruses. This activity is hypothesized to arise from the ability of the compound to interfere with viral entry or replication processes within host cells.

Case Study: Antiviral Screening

A recent investigation assessed the antiviral properties of various azetidine derivatives against SARS-CoV-2. The results indicated that certain modifications to the azetidine structure could enhance antiviral potency, suggesting a pathway for developing new antiviral therapies based on this scaffold .

Anticancer Activity

Emerging evidence points towards the anticancer potential of this compound. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | Apoptosis induction |

| MCF-7 (breast cancer) | 20 µM | Cell cycle arrest |

| A549 (lung cancer) | 25 µM | Modulation of Bcl-2 family proteins |

These findings suggest that this compound may serve as a lead compound for further development into anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenylazetidine-3-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of nitrile-containing precursors or condensation reactions. For example, Knoevenagel condensation (using aldehydes and malononitrile with NaOH catalysis) followed by cyclization under reflux in toluene is a foundational approach . Optimization focuses on solvent choice (e.g., methanol for solubility), temperature control (e.g., microwave-assisted synthesis to reduce reaction time), and catalyst selection (heterogeneous catalysts to minimize waste). Purity is ensured via techniques like HPLC or NMR spectroscopy .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the azetidine ring structure and substituent positions via - and -NMR chemical shifts.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and isolation of intermediates.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Structural analogs (e.g., pyridine-carbonitriles) show distinct spectral signatures dependent on substituents, which guide interpretation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound is explored as a scaffold for drug discovery due to its azetidine ring (conformational rigidity) and nitrile group (hydrogen-bonding potential). Applications include:

- Enzyme Inhibition Studies : Testing interactions with kinases or proteases via fluorescence polarization assays.

- Ligand Design : Modifying phenyl/azetidine substituents to optimize binding to biological targets (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically altering substituents (e.g., fluorine or methyl groups) to isolate activity-contributing moieties.

- Dose-Response Curves : Quantifying potency (IC) across multiple cell lines to rule out cell-specific effects.

- Computational Docking : Modeling interactions with target proteins (e.g., using AutoDock Vina) to validate hypotheses .

Q. What strategies improve the yield of this compound under microwave-assisted synthesis?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. Key parameters:

- Solvent Selection : Polar solvents (e.g., DMF) improve microwave absorption.

- Catalyst Loading : Reduced catalyst amounts (e.g., 5 mol% vs. 10 mol%) minimize side reactions.

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) prevents decomposition. Yield optimization is monitored via TLC or GC-MS .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s spectroscopic properties?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -F) alter fluorescence and UV-Vis absorption. For example:

- Fluorescence Quenching : Nitrile groups reduce quantum yield in polar solvents due to charge transfer.

- pH Sensitivity : Protonation of the azetidine nitrogen shifts emission maxima, enabling pH-sensing applications. These effects are quantified using time-resolved fluorescence spectroscopy .

Q. What computational methods predict the environmental impact or biodegradability of this compound?

- Methodological Answer : Tools include:

- Quantitative Structure-Property Relationship (QSPR) Models : To estimate biodegradation half-lives based on molecular descriptors (e.g., logP, topological surface area).

- Ecotoxicity Simulations : Using software like ECOSAR to predict aquatic toxicity. Current data gaps (e.g., lack of experimental ecotoxicology) highlight the need for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.